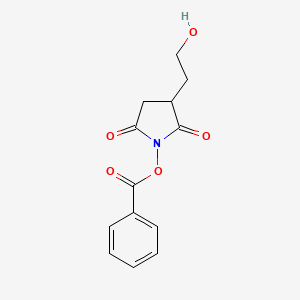
3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate is a chemical compound that belongs to the class of benzofuran derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzofuran compounds .
科学研究应用
3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate include other benzofuran derivatives, such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C13H13NO5 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC 名称 |
[3-(2-hydroxyethyl)-2,5-dioxopyrrolidin-1-yl] benzoate |
InChI |
InChI=1S/C13H13NO5/c15-7-6-10-8-11(16)14(12(10)17)19-13(18)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 |
InChI 键 |
DCZWLMBHMVRNPT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
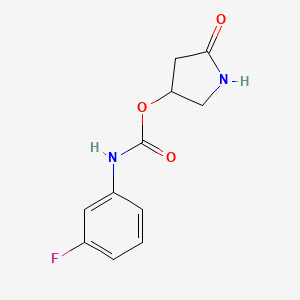
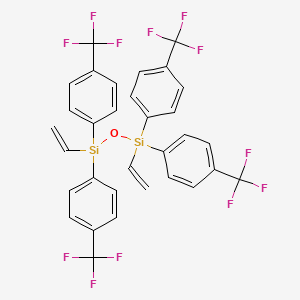
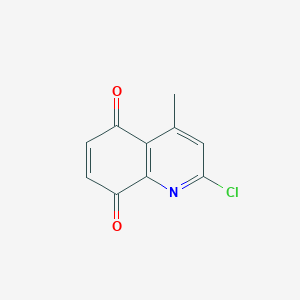
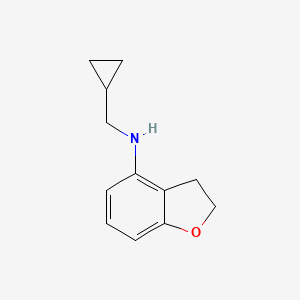
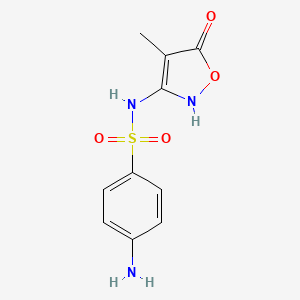
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
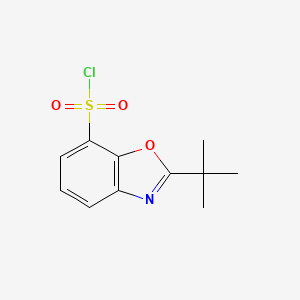
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
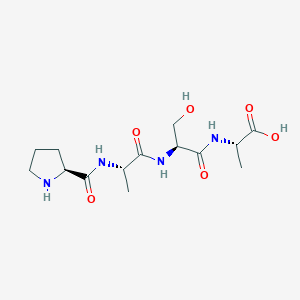
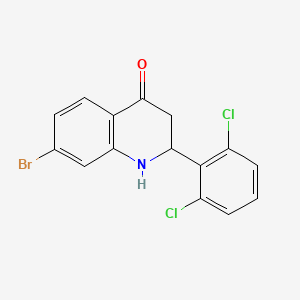
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
